molecular formula C24H23N5O4 B2760711 5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226450-89-0

5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2760711
CAS-Nummer: 1226450-89-0
Molekulargewicht: 445.479
InChI-Schlüssel: YKBISNOLJQUBQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, it features a central 1,2,3-triazole ring substituted at the 4-position with a carboxamide group. The amino group at the 5-position is linked to a 4-benzyloxyphenyl moiety, while the carboxamide nitrogen is connected to a 3,5-dimethoxyphenyl group. These substituents likely enhance its binding affinity to biological targets and modulate physicochemical properties such as solubility and metabolic stability.

Eigenschaften

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-31-20-12-18(13-21(14-20)32-2)26-24(30)22-23(28-29-27-22)25-17-8-10-19(11-9-17)33-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,26,30)(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBISNOLJQUBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multistep synthetic route involving the following key stages:

  • Starting Materials: : The synthesis typically starts with benzyl bromide, 4-aminophenol, and 3,5-dimethoxybenzoyl chloride.

  • Formation of Intermediate: : Benzylation of 4-aminophenol using benzyl bromide under basic conditions to form 4-(benzyloxy)aniline.

  • Coupling Reaction: : The intermediate 4-(benzyloxy)aniline reacts with 3,5-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., EDC, DCC) to form the amide linkage.

  • Triazole Formation: : The final step involves a cycloaddition reaction (Huisgen 1,3-dipolar cycloaddition) with azide and alkyne functionalities to form the 1H-1,2,3-triazole ring.

Industrial Production Methods

Scaling up for industrial production involves optimization of reaction conditions, such as temperature, solvents, and purification techniques (e.g., recrystallization, chromatography). Flow chemistry techniques can be employed for continuous production and better control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the methoxy groups or the benzyloxy moiety.

  • Reduction: : Reduction of the triazole ring or the amide group can be achieved under appropriate conditions.

  • Substitution: : Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

  • Substitution: : Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts like aluminum chloride (AlCl3).

Major Products

  • Oxidation: : Formation of corresponding quinones or aldehydes.

  • Reduction: : Conversion to corresponding amines or alcohols.

  • Substitution: : Introduction of new substituents on the aromatic rings, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a model molecule for studying the reactivity of triazole-based structures and their interaction with other chemical species.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

Industrial applications include its use as an intermediate in the synthesis of complex organic molecules, potential use in materials science for the development of new polymers or coatings, and as a catalyst in certain organic reactions.

Wirkmechanismus

Molecular Targets and Pathways

The specific mechanism of action depends on the application:

  • In medicinal applications, it may interact with enzyme active sites, receptor binding sites, or cellular pathways involved in disease processes.

  • In catalytic applications, it may facilitate the formation or breaking of chemical bonds through its functional groups and triazole ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,2,3-triazole-4-carboxamides is highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound : 5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Benzyloxyphenyl, 3,5-dimethoxyphenyl Inferred: Potential anticancer activity via triazole-carboxamide scaffold; methoxy groups may enhance solubility.
5-(Benzyloxy)-N-(3,5-difluoro[1,1'-biphenyl]-4-yl)-2-methyl-2H-1,2,3-triazole-4-carboxamide (32) 3,5-Difluorobiphenyl, methyl-triazole High synthetic yield (94%); fluorinated biphenyl may improve lipophilicity and target affinity.
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Dichlorophenyl, 4-methylphenyl Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%).
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl, 2,4-dimethoxyphenyl Activity against CNS cancer SNB-75 cells (GP = -27.30%).
CAI [5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide] Dichlorobenzyl, chlorobenzoyl Phase I clinical trial for cancer; metabolized to inactive benzophenone (M1).

Pharmacological and Metabolic Considerations

  • Metabolic Stability : The benzyloxy group in the target compound may increase susceptibility to oxidative metabolism compared to halogenated analogs (e.g., CAI), which are metabolized to inactive fragments . However, the 3,5-dimethoxyphenyl group could slow phase I metabolism, improving half-life.
  • Solubility vs.

Biologische Aktivität

5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the benzyloxy and dimethoxy groups contributes to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit certain protein kinases involved in cell proliferation and survival pathways. Specifically, it has been shown to target the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.

Key Mechanisms:

  • EGFR Inhibition : The benzyloxy group enhances binding affinity to EGFR, leading to reduced cell proliferation in cancer cell lines.
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in increased reactive oxygen species (ROS) accumulation and activation of mitochondrial apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Cell Line IC50 (µM) Mechanism
Anti-proliferativeHepG-235.58EGFR inhibition
Induction of apoptosisHepG-2N/AROS accumulation
Cell cycle arrestHepG-2N/AIncreased G0/G1 phase population

Case Studies

Several studies have evaluated the efficacy of this compound against various cancer types:

  • Study on HepG-2 Cells :
    • Objective : To assess cytotoxic effects and apoptosis induction.
    • Findings : The compound significantly increased the percentage of cells in the G0/G1 phase and decreased those in the G2/M phase after 24 hours of treatment. Flow cytometry analysis confirmed these results .
  • EGFR Family Activity Evaluation :
    • The compound demonstrated superior inhibitory activity against HER3 and HER4 compared to gefitinib, a known EGFR inhibitor. This suggests a promising profile for targeting multiple members of the EGFR family .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring and substituents on the phenyl groups significantly influence biological activity. The benzyloxy moiety is particularly important for enhancing binding affinity to EGFR.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves a multi-step condensation reaction. For example, triazole-carboxamide derivatives are synthesized by refluxing intermediates (e.g., substituted benzaldehyde or aminotriazoles) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key parameters include:

  • Reflux time (4–6 hours for complete cyclization).
  • Solvent choice (ethanol for solubility and reaction homogeneity).
  • Catalyst optimization (acetic acid for protonation and activation). Critical purification steps involve vacuum filtration and solvent recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are key functional groups identified?

  • 1H NMR : Identifies aromatic protons (δ 6.8–7.3 ppm for benzyloxy groups) and methoxy signals (δ 3.7–3.9 ppm) .
  • HPLC-MS : Confirms molecular weight (e.g., m/z 449.2 for [M+H]+) and purity (>95% by area normalization).
  • FT-IR : Detects carboxamide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended to assess bioactivity?

Initial assays include:

  • Cytotoxicity screening (e.g., Daphnia magna assays for ecological toxicity, IC50 determination) .
  • Antimicrobial testing (disc diffusion against Gram-positive/negative bacteria).
  • Enzyme inhibition studies (e.g., kinase or protease targets using fluorometric assays) .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield under varying solvent systems?

Systematic solvent screening (e.g., DMF, THF, or acetonitrile) paired with temperature-gradient reflux (45–80°C) improves yields. Evidence suggests ethanol with 5% acetic acid achieves >80% yield due to balanced polarity and protonation . Monitoring via TLC (hexane/EtOH 1:1, Rf ~0.6) ensures reaction completion .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies include:

  • DFT calculations (B3LYP/6-31G* level) to model solvent-dependent shifts.
  • Variable-temperature NMR to detect dynamic equilibria (e.g., triazole tautomers) .
  • Deuterated solvent comparisons (DMSO-d6 vs. CDCl3) to assess hydrogen bonding .

Q. What experimental designs are appropriate for SAR studies focusing on benzyloxy and dimethoxyphenyl moieties?

  • Analog synthesis : Replace benzyloxy with halogenated or alkyl-substituted phenyl groups.
  • Bioisosteric replacements : Substitute dimethoxyphenyl with pyridyl or thiophene rings.
  • Dose-response profiling to correlate substituent electronegativity with bioactivity .

Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Formulation optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability .
  • Orthogonal in vivo models (e.g., zebrafish xenografts) to validate target engagement .

Q. What advanced purification techniques are required for by-products from triazole ring formation?

  • Prep-HPLC : Resolve regioisomers using C18 columns (acetonitrile/water gradient).
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent for polar by-products .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.